Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate
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Overview
Description
Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate can be achieved through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using diketoreductase enzymes. This method offers high stereoselectivity and efficiency . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate include other β-keto esters and hydroxy esters. Examples include ethyl 3-hydroxy-3-methylbutanoate and ethyl 3-hydroxy-3-phenylpropanoate .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a hydroxy group and a methylidene group. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
652980-25-1 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m1/s1 |
InChI Key |
UTSHPRHFOZZPRD-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C(=C)[C@@H](CC(C)C)O |
Canonical SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
Origin of Product |
United States |
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